BenchChemオンラインストアへようこそ!

TDRL-551

RPA inhibition EMSA DNA repair

TDRL-551 is a synthetic, reversible small-molecule inhibitor of the replication protein A (RPA)–single-stranded DNA (ssDNA) interaction, exhibiting an in vitro IC₅₀ of 18 µM against full-length human RPA in an electrophoretic mobility shift assay (EMSA). The compound was developed from a structure–activity relationship (SAR) campaign around the predecessor inhibitor TDRL-505, with the goal of enhancing potency and cellular activity in models of epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC).

Molecular Formula C25H23ClIN3O4
Molecular Weight 591.8305
CAS No. 1644626-43-6
Cat. No. B611270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDRL-551
CAS1644626-43-6
SynonymsTDRL-551;  TDRL 551;  TDRL551.
Molecular FormulaC25H23ClIN3O4
Molecular Weight591.8305
Structural Identifiers
SMILESO=C(O)CCCC(N1N=C(C2=CC=C(I)C=C2)CC1C3=CC4=CC=C(OCC)C=C4N=C3Cl)=O
InChIInChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33)
InChIKeyQHNTZIUSUGGSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TDRL-551 (CAS 1644626-43-6): RPA-DNA Interaction Inhibitor for Platinum-Based Chemotherapy Sensitization Research


TDRL-551 is a synthetic, reversible small-molecule inhibitor of the replication protein A (RPA)–single-stranded DNA (ssDNA) interaction, exhibiting an in vitro IC₅₀ of 18 µM against full-length human RPA in an electrophoretic mobility shift assay (EMSA) [1]. The compound was developed from a structure–activity relationship (SAR) campaign around the predecessor inhibitor TDRL-505, with the goal of enhancing potency and cellular activity in models of epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC) [2]. TDRL-551 binds the central DNA-binding domains A and B of the RPA70 subunit, disrupting RPA's essential roles in nucleotide excision repair (NER), homologous recombination (HR), and DNA damage checkpoint activation [2].

Why TDRL-551 Cannot Be Replaced by Generic RPA Inhibitor Substitutes: SAR, Synergy, and In Vivo Validation


RPA inhibitors are not functionally interchangeable because subtle structural variations drive divergent biochemical potency, cellular activity, and in vivo tolerability profiles. Within the TDRL-505 chemical series, even conservative halogen substitutions on the phenyl ring produce >2-fold swings in in vitro IC₅₀ (e.g., para-iodo TDRL-551 at 18 µM vs. para-bromo TDRL-505 at 38 µM in the same EMSA assay), and the wrong substituent (hydroxyl, nitro) causes near-complete loss of activity [1][2]. Beyond potency, cellular permeability, aqueous solubility, platinum-chemotherapy synergy measured by combination index (CI), and in vivo pharmacokinetics differ dramatically across analogs and between chemical series targeting the RPA protein–protein interface versus the protein–DNA interface, making general substitution impossible without loss of the specific activity profile validated for TDRL-551 in NSCLC xenograft models [1][3].

TDRL-551: Head-to-Head Evidence of Quantified Differentiation from the Predecessor Inhibitor TDRL-505 Across Biochemical, Cellular, and In Vivo Assays


TDRL-551 Demonstrates a 2.1-Fold Improvement in In Vitro RPA-DNA Binding Inhibition Compared to TDRL-505, the Direct Parent Compound

In a direct head-to-head electrophoretic mobility shift assay (EMSA) using full-length human RPA (50 nM) and a 34-base 32P-labeled ssDNA substrate, TDRL-551 inhibited the RPA-DNA interaction with an IC₅₀ of 18 µM, compared to 38 µM for the predecessor compound TDRL-505 [1]. This represents a 2.1-fold increase in inhibitory potency conferred by substitution of the para-bromo group in TDRL-505 with a para-iodo group and the extension of the carboxylic acid side chain by one methylene unit (n=1 to n=2) [1][2].

RPA inhibition EMSA DNA repair SAR medicinal chemistry

TDRL-551 Achieves a 2.2-Fold Improvement in Cellular IC₅₀ in A2780 Epithelial Ovarian Cancer Cells Versus TDRL-505, Validating Retained Potency Advantage in a Disease-Relevant Cell Line

In clonogenic survival assays using the platinum-sensitive A2780 epithelial ovarian cancer cell line, TDRL-551 exhibited a cellular IC₅₀ of 25 µM, which was 2.2-fold more potent than the 55 µM IC₅₀ observed for TDRL-505 under the same assay conditions [1]. The degree of potency improvement between the two compounds was quantitatively conserved from the biochemical (EMSA) to the cellular assay, an observation that the authors note is not trivial and indicates that the para-iodo/n=2 modifications did not adversely affect cell permeability relative to the parent [1].

ovarian cancer clonogenic survival cellular pharmacology A2780 RPA inhibitor

TDRL-551 Synergizes with Cisplatin in A2780 Ovarian Cancer Cells at Clinically Relevant Fractions of Cells Affected, with Combination Index (CI) < 1 at ≥0.5 Fraction Affected

Combination treatment studies using TDRL-551 and cisplatin in the platinum-sensitive A2780 EOC cell line, analyzed by the Chou-Talalay method, demonstrated a combination index (CI) < 1 at 0.5 or higher fraction of cells affected (Fa), indicating synergistic interaction [1]. This CI < 1 threshold is consistent across three biological replicate experiments. In contrast, the same compound showed only mild synergy with etoposide at the highest Fa (>0.8), suggesting a preferential mechanistic synergy specifically with platinum-DNA damage repair inhibition rather than a generalized DNA-damage sensitization [1]. No comparative combination index data are available for TDRL-505 in the A2780 cell line, limiting direct cross-compound inference; however, the mechanistic selectivity for platinum over etoposide provides a functional differentiation signature for TDRL-551.

synergy cisplatin combination index DNA repair chemosensitization

TDRL-551 Demonstrates Single-Agent Antitumor Activity and Platinum-Sensitization In Vivo in H460 NSCLC Xenograft Without Overt Toxicity at 200 mg/kg IP, the First In Vivo Validation of an RPA-DNA Inhibitor

In NOD/SCID mice bearing H460 non-small cell lung cancer xenografts, TDRL-551 administered intraperitoneally (IP) at 200 mg/kg on days 8, 10, 14, 17, and 20 post-tumor implantation yielded single-agent tumor growth inhibition comparable to that of carboplatin, and the TDRL-551 + carboplatin combination arm exhibited the slowest tumor growth among all treatment groups [1]. Tolerability assessments in naive mice demonstrated no body weight loss up to 200 mg/kg IP; a slight (<10%) weight loss was observed only at 300 mg/kg, with no dose-limiting toxicity at the efficacious 200 mg/kg dose [1]. Preliminary pharmacokinetic analysis indicated plasma concentrations exceeding 20 µM with a half-life of >7 hours [1]. These data represent the first in vivo deployment of a small-molecule RPA-DNA interaction inhibitor and establish a tolerability benchmark not available for any other scaffold in this target class at the time of publication.

in vivo NSCLC xenograft carboplatin tumor growth inhibition tolerability

TDRL-551 Inhibits RPA-DNA Binding via Direct Protein Interaction, Not DNA Intercalation, Confirmed by Competitive Fluorescence Displacement Assay

A competitive fluorescence displacement assay using SYBR-Green and salmon sperm DNA demonstrated that TDRL-551, in contrast to the known DNA intercalator doxorubicin (positive control), does not bind to DNA. TDRL-551 showed no fluorescence displacement at any tested concentration, confirming that its inhibitory mechanism operates exclusively through direct binding to the RPA protein [1]. Furthermore, TDRL-551 was shown to inhibit the isolated RPA DBD-A/B domain (the major high-affinity DNA-binding core) with a mechanism identical to TDRL-505, indicating that both compounds engage RPA protein—not the DNA substrate—to exert their inhibitory effect [1][2]. This mechanistic profile differentiates TDRL-551 from non-specific DNA-binding chemotherapeutics and from alternative RPA inhibitor classes that target the N-terminal protein–protein interaction domain (RPA70N), which operate through entirely distinct binding sites and cellular consequences [2].

mechanism of action RPA-DBD A/B DNA intercalation fluorescence displacement target engagement

High-Impact Research and Translational Application Scenarios for TDRL-551 Based on Validated Quantitative Evidence


Platinum Chemotherapy Sensitization Studies in Epithelial Ovarian Cancer (EOC) Cell Models

[1] Mishra AK et al. Biochem Pharmacol. 2015;93(1):25-33. [2] Gavande NS et al. ACS Med Chem Lett. 2020;11(6):1118-1124.

In Vivo NSCLC Xenograft Studies Combining RPA Inhibition with Carboplatin Chemotherapy

[1] Mishra AK et al. Biochem Pharmacol. 2015;93(1):25-33. (Section 3.5, Figure 5A-B). [2] Mishra AK et al. Biochem Pharmacol. 2015;93(1):25-33. (Section 3.5, text).

SAR and Medicinal Chemistry Optimization Campaigns Using TDRL-551 as the Benchmark DBD-A/B Inhibitor Scaffold

[1] Gavande NS et al. ACS Med Chem Lett. 2020;11(6):1118-1124. (Table 1, compound 4 data). [2] Mishra AK et al. Biochem Pharmacol. 2015;93(1):25-33. (Table 1, SAR discussion).

Replication Stress and DNA Damage Response (DDR) Pathway Dissection in Lung and Ovarian Cancer

[1] Mishra AK et al. Biochem Pharmacol. 2015;93(1):25-33. (Discussion, Section 4).

Quote Request

Request a Quote for TDRL-551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.